molecular formula C18H23FN2O4 B12930123 tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1331782-33-2

tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12930123
CAS No.: 1331782-33-2
M. Wt: 350.4 g/mol
InChI Key: XPBMQRXELGYPDO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H23FN2O4 and a molecular weight of 350.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a fluorobenzo[d]isoxazole moiety, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of ®-tetrahydrofuran-3-ol with dimethylacetamide and sodium bis(trimethylsilyl)amide in tetrahydrofuran (THF) under controlled temperature conditions . The reaction proceeds through a series of intermediate steps, ultimately yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzo[d]isoxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The fluorobenzo[d]isoxazole moiety may play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzo[d]isoxazole moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1331782-33-2

Molecular Formula

C18H23FN2O4

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluoro-1,2-benzoxazol-3-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23FN2O4/c1-18(2,3)24-17(22)21-9-7-12(8-10-21)11-23-16-15-13(19)5-4-6-14(15)25-20-16/h4-6,12H,7-11H2,1-3H3

InChI Key

XPBMQRXELGYPDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NOC3=C2C(=CC=C3)F

Origin of Product

United States

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